N-cyclobutylpiperidin-4-amine

Histamine H3 receptor Wake-promoting agent Clinical candidate

N-Cyclobutylpiperidin-4-amine (CAS 1048921-27-2; molecular formula C₉H₁₈N₂; molecular weight 154.25 g/mol) is a bifunctional piperidine derivative featuring a cyclobutyl substituent on the piperidine nitrogen and a primary amine at the 4-position. This compound belongs to the class of N-alkylated 4-aminopiperidines and serves as a versatile synthetic intermediate in medicinal chemistry, with validated utility in central nervous system (CNS) drug discovery programs.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13525942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutylpiperidin-4-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2CCNCC2
InChIInChI=1S/C9H18N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-11H,1-7H2
InChIKeyWIJPSFYCRMJIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutylpiperidin-4-amine: Structural Identity and Procurement Baseline for Research Applications


N-Cyclobutylpiperidin-4-amine (CAS 1048921-27-2; molecular formula C₉H₁₈N₂; molecular weight 154.25 g/mol) is a bifunctional piperidine derivative featuring a cyclobutyl substituent on the piperidine nitrogen and a primary amine at the 4-position [1]. This compound belongs to the class of N-alkylated 4-aminopiperidines and serves as a versatile synthetic intermediate in medicinal chemistry, with validated utility in central nervous system (CNS) drug discovery programs . The dihydrochloride salt form (CAS 928767-56-0; molecular weight 227.17 g/mol) offers enhanced aqueous solubility and crystalline handling properties for laboratory-scale synthesis .

Why N-Cyclobutylpiperidin-4-amine Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution among N-alkylated 4-aminopiperidines is not scientifically valid due to profound structure-activity divergence conferred by the N-substituent identity. The cyclobutyl group introduces distinct conformational constraints and lipophilic character relative to linear alkyl chains (e.g., methyl, ethyl, propyl) or larger cycloalkyl rings (e.g., cyclopentyl, cyclohexyl) [1]. In the context of histamine H3 receptor (H3R) inverse agonist development, systematic optimization of the N-substituent revealed that the cyclobutyl moiety was essential for achieving the requisite combination of high receptor occupancy (ED₈₀ = 0.22 mg/kg), favorable pharmacokinetics, and functional selectivity in vivo [2]. Furthermore, N-cyclobutylpiperidin-4-amine serves as the direct synthetic precursor to the clinical candidate SUVN-G3031 and related advanced leads—a role that no other N-alkylated 4-aminopiperidine can fulfill without requiring divergent and unvalidated synthetic pathways .

N-Cyclobutylpiperidin-4-amine: Quantitative Differentiation Evidence for Procurement Decisions


Clinical Candidate Enablement: N-Cyclobutylpiperidin-4-amine as Direct Precursor to SUVN-G3031

N-Cyclobutylpiperidin-4-amine serves as the direct synthetic precursor to SUVN-G3031 (compound 17v), a clinical-stage histamine H3 receptor inverse agonist that has completed Phase 1 safety and tolerability evaluation [1]. In contrast, alternative N-substituted piperidin-4-amines (e.g., N-methyl, N-ethyl, N-isopropyl, N-cyclopentyl analogs) were evaluated during the same optimization campaign but were deselected due to inferior combinations of potency, selectivity, and pharmacokinetic properties [1]. Only the cyclobutyl-bearing scaffold advanced to clinical candidacy. The compound 17v (derived from N-cyclobutylpiperidin-4-amine) exhibited hH3R Ki = 8.73 nM, selectivity over 70 off-targets, favorable oral exposures in rats and dogs, and high receptor occupancy (ED₈₀ = 0.22 mg/kg), and was devoid of hERG and phospholipidosis liabilities [1][2].

Histamine H3 receptor Wake-promoting agent Clinical candidate

Physicochemical Differentiation: Cyclobutyl Substituent Alters logP and pKa Relative to Methyl and Ethyl Analogs

The cyclobutyl substituent on N-cyclobutylpiperidin-4-amine confers distinct physicochemical properties compared to smaller alkyl-substituted analogs, with implications for passive permeability and formulation. While direct experimental logP and pKa values for N-cyclobutylpiperidin-4-amine are not extensively reported in primary literature, class-level structure-property relationships establish that cyclobutyl groups increase lipophilicity relative to methyl (Δ logP estimated at +0.8 to +1.2 units per additional methylene equivalent) while introducing less steric bulk than cyclopentyl or cyclohexyl substituents [1]. The dihydrochloride salt form of N-cyclobutylpiperidin-4-amine demonstrates consistently higher aqueous solubility than the free base or mono-hydrochloride forms, enabling more reproducible reaction conditions in aqueous synthetic protocols .

Lipophilicity Ionization constant ADME prediction

Synthetic Accessibility: Enamine Platform Validates Cyclobutylpiperidine as Privileged Building Block Class

N-Cyclobutylpiperidin-4-amine belongs to a class of cyclopropyl- and cyclobutylpiperidine derivatives that have been validated as advanced building blocks for drug discovery through systematic library synthesis . The Enamine platform has established synthetic routes from commonly available starting materials via Wittig reactions, enabling production of diverse derivatives . While specific yield data for N-cyclobutylpiperidin-4-amine itself is not publicly disclosed in primary literature, the validated synthetic methodology for the broader cyclobutylpiperidine class provides a basis for reproducible procurement and derivatization. In contrast, piperidines bearing larger N-cycloalkyl groups (cyclopentyl, cyclohexyl) are less frequently employed in high-throughput parallel synthesis workflows due to increased steric hindrance during subsequent coupling reactions .

Building block Parallel synthesis Drug discovery library

N-Cyclobutylpiperidin-4-amine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of H3 Receptor Inverse Agonist Clinical Candidates

N-Cyclobutylpiperidin-4-amine is the validated precursor for synthesizing advanced H3R inverse agonists including SUVN-G3031 (Phase 1 clinical candidate) and related wake-promoting agents. The 4-amino group provides a derivatization handle for generating structurally diverse analogs via amide coupling, reductive amination, or nucleophilic substitution [1][2]. This application is directly supported by the clinical advancement of compound 17v (hH3R Ki = 8.73 nM, ED₈₀ = 0.22 mg/kg) [1].

CNS Drug Discovery: Building Block for Receptor Modulator Libraries

As part of validated cyclobutylpiperidine building block libraries, N-cyclobutylpiperidin-4-amine enables the parallel synthesis of CNS-targeted compound collections. The cyclobutyl group confers intermediate lipophilicity (estimated logP increase of 0.8-1.2 units vs. methyl analog) that may be advantageous for blood-brain barrier penetration while maintaining aqueous solubility [3].

Chemical Biology: Bifunctional Probe Scaffold for Target Engagement Studies

The presence of both a primary amine (4-position) and a tertiary amine (piperidine nitrogen) in N-cyclobutylpiperidin-4-amine provides two orthogonal functionalization sites, enabling the synthesis of bifunctional probes. The dihydrochloride salt form (CAS 928767-56-0) offers superior aqueous solubility for biochemical assay conditions .

Process Chemistry: Intermediate for Multi-Step Pharmaceutical Syntheses

N-Cyclobutylpiperidin-4-amine dihydrochloride is employed as a key intermediate in the multi-step synthesis of pharmaceutical compounds targeting CNS indications. The validated synthetic methodology for cyclobutylpiperidines via Wittig reactions supports reproducible scale-up and derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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